molecular formula C3HF3N2O2 B1309156 5-(Trifluoromethyl)-1,3,4-oxadiazol-2-OL CAS No. 82476-06-0

5-(Trifluoromethyl)-1,3,4-oxadiazol-2-OL

Cat. No.: B1309156
CAS No.: 82476-06-0
M. Wt: 154.05 g/mol
InChI Key: WBAFTNAJPQGNME-UHFFFAOYSA-N
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Description

5-(Trifluoromethyl)-1,3,4-oxadiazol-2-OL is a useful research compound. Its molecular formula is C3HF3N2O2 and its molecular weight is 154.05 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • Improved Synthesis Techniques : A study detailed an improved synthesis method for compounds like 5-(Trifluoromethyl)-1,3,4-oxadiazol-2-OL, leading to more efficient production of these compounds. This research contributes significantly to the chemical synthesis field, especially concerning perfluoroalkyl substituted 1,3,4-oxadiazoles (Grünebaum et al., 2016).

Biological and Medicinal Applications

  • Anticancer and Anti-Diabetic Potential : A study synthesizing new 1,3,4-oxadiazole derivatives revealed their potential as anticancer and anti-diabetic agents. This indicates the possible therapeutic applications of such compounds in treating various diseases (Shankara et al., 2022).

  • Inhibition of Acetyl- and Butyrylcholinesterase : Research on 5-Aryl-1,3,4-oxadiazoles shows their potential as inhibitors of acetyl- and butyrylcholinesterase, enzymes significant in treating dementias and myasthenia gravis. This demonstrates the compound's relevance in neurodegenerative disease treatment (Pflégr et al., 2022).

Safety and Hazards

While specific safety and hazard information for “5-(Trifluoromethyl)-1,3,4-oxadiazol-2-OL” was not found, similar compounds can cause skin corrosion/irritation and serious eye damage/eye irritation .

Properties

IUPAC Name

5-(trifluoromethyl)-3H-1,3,4-oxadiazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3HF3N2O2/c4-3(5,6)1-7-8-2(9)10-1/h(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBAFTNAJPQGNME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NNC(=O)O1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3HF3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20415854
Record name 5-(TRIFLUOROMETHYL)-1,3,4-OXADIAZOL-2-OL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20415854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82476-06-0
Record name 5-(TRIFLUOROMETHYL)-1,3,4-OXADIAZOL-2-OL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20415854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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